molecular formula C30H30O B15425911 2,3,4-Tris[(4-methylphenyl)methyl]phenol CAS No. 96210-45-6

2,3,4-Tris[(4-methylphenyl)methyl]phenol

Cat. No.: B15425911
CAS No.: 96210-45-6
M. Wt: 406.6 g/mol
InChI Key: IUCMVDCSYHXHIG-UHFFFAOYSA-N
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Description

2,3,4-Tris[(4-methylphenyl)methyl]phenol is a trisubstituted phenolic compound featuring three (4-methylbenzyl) groups attached to the phenol ring at positions 2, 3, and 3. Its molecular formula is C28H28O, with a molecular weight of 380.53 g/mol. The compound’s structure combines steric bulk from the para-methyl-substituted aryl groups with the electronic effects of the phenolic hydroxyl group.

Properties

CAS No.

96210-45-6

Molecular Formula

C30H30O

Molecular Weight

406.6 g/mol

IUPAC Name

2,3,4-tris[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C30H30O/c1-21-4-10-24(11-5-21)18-27-16-17-30(31)29(20-26-14-8-23(3)9-15-26)28(27)19-25-12-6-22(2)7-13-25/h4-17,31H,18-20H2,1-3H3

InChI Key

IUCMVDCSYHXHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Trisubstituted Phenols

Key trisubstituted phenolic analogs from the literature include:

Table 1: Physical and Structural Properties of Trisubstituted Phenols
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
2,3,4-Tris[(4-methylphenyl)methyl]phenol C28H28O 380.53 Not reported Three (4-methylbenzyl) groups High lipophilicity, steric hindrance
2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) C26H21ClO 384.90 173.5–175.8 4-Chlorophenyl, two 4-methylphenyl Red-brown crystalline solid; distinct <sup>1</sup>H NMR shifts (δ 6.95–7.45 ppm)
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) C26H22O3 382.46 173.5–175.8 Two 4-methoxyphenyl, phenyl Yellow oil; electron-donating methoxy groups enhance solubility
2,4,6-Tris[(dimethylamino)methyl]phenol C15H27N3O 265.40 Not reported Three dimethylaminomethyl groups Used in adhesives; high basicity due to amine groups
Key Observations:
  • Substituent Effects: Electron-Donating Groups: Methoxy (9d) and methyl (target compound) substituents increase electron density on the aromatic ring, reducing phenol acidity (pKa ~10–12) compared to unsubstituted phenol (pKa ~9.95) . Steric Hindrance: The three bulky (4-methylbenzyl) groups in the target compound likely reduce reactivity in electrophilic substitution reactions compared to less hindered analogs like 9e.
  • Lipophilicity : The target compound’s logP (estimated ~6.5–7.0) exceeds that of 9d (logP ~5.2) due to additional methyl groups, enhancing membrane permeability but reducing aqueous solubility .

Comparison with Organophosphate Esters and Alkylphenols

  • Tris(4-methylphenyl) phosphate (TCP) : A phosphate ester with three 4-methylphenyl groups. While structurally distinct from phenolic derivatives, TCP shares steric bulk and lipophilicity (logP ~6.6) with the target compound. TCP is used as a flame retardant but lacks the phenolic hydroxyl’s hydrogen-bonding capacity.
  • Branched Alkylphenols : Compounds like 4-(1,1,3,3-tetramethylbutyl)phenol feature branched alkyl chains instead of aryl groups. These exhibit lower melting points (e.g., 40–60°C) and higher volatility compared to the target compound.

Spectral and Reactivity Comparisons

  • <sup>1</sup>H NMR Shifts :
    • The target compound’s aromatic protons are expected to resonate at δ 6.8–7.3 ppm (similar to 9e ), with downfield shifts due to electron-withdrawing effects of the hydroxyl group.
    • Methyl groups on the benzyl substituents would appear as singlets at δ 2.3–2.5 ppm.
  • Reactivity :
    • The hydroxyl group in the target compound may participate in hydrogen bonding or O-alkylation reactions, whereas TCP (phosphate ester) undergoes hydrolysis more readily under alkaline conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4-Tris[(4-methylphenyl)methyl]phenol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or multi-step coupling reactions using 4-methylbenzyl halides and phenol derivatives. Catalysts like AlCl₃ or BF₃·Et₂O are common for electrophilic substitution. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol or toluene. Purity assessment should combine HPLC (C18 column, UV detection) and melting point analysis. For sterically hindered analogs, iterative alkylation steps may be necessary to avoid incomplete substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and methyl groups.
  • FT-IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and methyl C-H vibrations (~2900 cm⁻¹).
  • Mass Spectrometry (ESI or EI) : Validate molecular weight and fragmentation patterns.
    Cross-validate with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) in this compound be addressed during structure refinement?

  • Methodological Answer : Use SHELXL for refinement:

  • Apply TWIN and BASF commands for twinned data.
  • Model disorder with PART instructions and isotropic displacement parameters for methyl groups.
  • Validate using R-factor convergence and Hirshfeld surface analysis. For severe disorder, consider low-temperature data collection (100 K) to reduce thermal motion artifacts. Compare with analogous structures in the Cambridge Structural Database (CSD) to identify common packing motifs .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene, DMSO) to assess solubility trends.
  • Docking Studies : If investigating biological activity, use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate against experimental UV-Vis or cyclic voltammetry data .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational freedom of methyl groups in solution vs. fixed conformations in crystals). Strategies include:

  • Variable-Temperature NMR : Detect conformational changes.
  • Solid-State NMR : Compare with solution-state data.
  • DFT-Constrained Refinement : Adjust crystallographic models to match computational predictions. Publish raw data (e.g., CIF files) for peer validation .

Q. What are the implications of steric bulk in this compound for catalytic or material science applications?

  • Methodological Answer : The three 4-methylbenzyl groups create significant steric hindrance, which can:

  • Enhance Thermal Stability : Measure via TGA (decomposition >300°C expected).
  • Limit Coordination Chemistry : Test metal-binding assays (e.g., with Pd(II) or Cu(I)) to assess ligand efficacy.
  • Modify Supramolecular Assembly : Study self-assembly in thin films using AFM or XRD. Compare with less-hindered analogs (e.g., triphenylmethanol) .

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